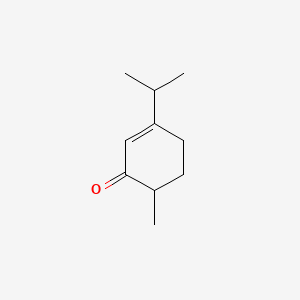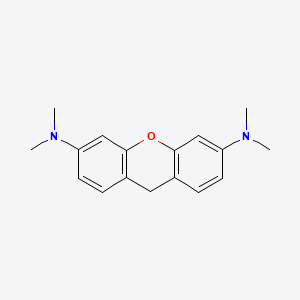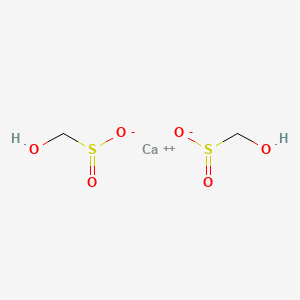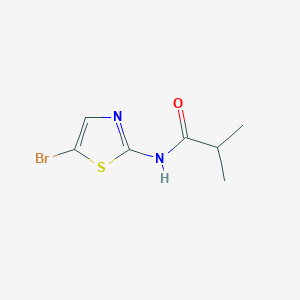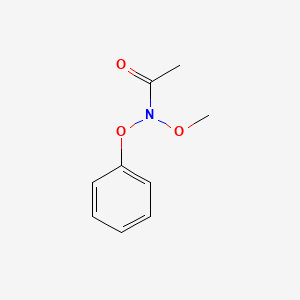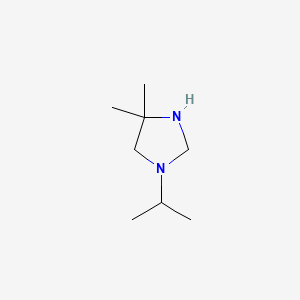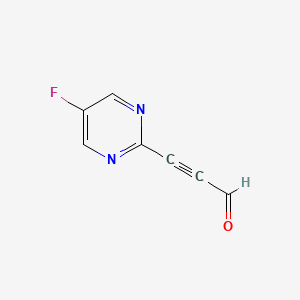
3-(5-Fluoro-2-pyrimidinyl)-2-propynal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-Fluoro-2-pyrimidinyl)-2-propynal is a chemical compound that features a fluorinated pyrimidine ring attached to a propynal group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Fluoro-2-pyrimidinyl)-2-propynal typically involves the introduction of a fluorine atom into the pyrimidine ring followed by the attachment of the propynal group. One common method involves the fluorination of a pyrimidine precursor using a fluorinating agent such as Selectfluor. The resulting fluorinated pyrimidine is then subjected to a Sonogashira coupling reaction with a propargyl aldehyde to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions
3-(5-Fluoro-2-pyrimidinyl)-2-propynal can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products Formed
Oxidation: 3-(5-Fluoro-2-pyrimidinyl)-2-propynoic acid.
Reduction: 3-(5-Fluoro-2-pyrimidinyl)-2-propynol.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(5-Fluoro-2-pyrimidinyl)-2-propynal has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Mecanismo De Acción
The mechanism of action of 3-(5-Fluoro-2-pyrimidinyl)-2-propynal involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity for its target. Additionally, the propynal group can participate in covalent bonding with nucleophilic residues in the target protein .
Comparación Con Compuestos Similares
Similar Compounds
3-(5-Fluoro-2-pyrimidinyl)-2-propynol: A reduced form of the compound with an alcohol group instead of an aldehyde.
3-(5-Fluoro-2-pyrimidinyl)-2-propynoic acid: An oxidized form with a carboxylic acid group.
3-(5-Fluoro-2-pyrimidinyl)-2-propynylamine: A substituted derivative with an amine group.
Uniqueness
3-(5-Fluoro-2-pyrimidinyl)-2-propynal is unique due to its combination of a fluorinated pyrimidine ring and a propynal group. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential as a versatile building block further highlight its uniqueness .
Propiedades
Fórmula molecular |
C7H3FN2O |
|---|---|
Peso molecular |
150.11 g/mol |
Nombre IUPAC |
3-(5-fluoropyrimidin-2-yl)prop-2-ynal |
InChI |
InChI=1S/C7H3FN2O/c8-6-4-9-7(10-5-6)2-1-3-11/h3-5H |
Clave InChI |
NYMVGQGTGPGBKK-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC(=N1)C#CC=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


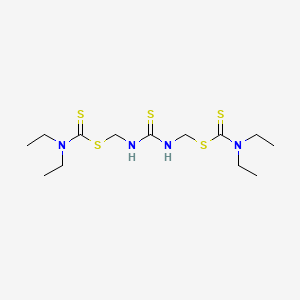
![9H-Imidazo[1,2-a]benzimidazole-3-carbaldehyde](/img/structure/B13813283.png)
![cis-[2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl-4-methylbenzen-esulphonate](/img/structure/B13813284.png)
![13h-Benzo[g]pyrido[3,2-a]carbazole](/img/structure/B13813290.png)


